molecular formula C21H20N6O5 B2579885 N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide CAS No. 1396815-77-2

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide

Cat. No.: B2579885
CAS No.: 1396815-77-2
M. Wt: 436.428
InChI Key: HITSCEYGWIELJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex heterocyclic compound designed for advanced pharmaceutical and neurobiological research. Its molecular architecture integrates a benzodioxolylmethyl piperazine unit, a structural motif present in compounds investigated for central nervous system (CNS) activity . Piperazine derivatives containing this specific moiety have been identified in scientific studies as possessing significant anticonvulsant and antidepressant properties in preclinical models, suggesting this compound's potential utility in exploring novel neurological pathways . Furthermore, the structural framework of piperazinyl-substituted heteroaromatic carboxamides is recognized in medicinal chemistry for its relevance in targeting G-protein-coupled receptors (GPCRs), such as GPR6, which are important in regulating CNS function . The inclusion of both oxazole and pyrazine rings contributes to the molecule's potential as a key intermediate or pharmacophore for developing targeted bioactive molecules. This reagent is intended for research purposes to investigate its mechanism of action, receptor binding affinity, and potential in vitro and in vivo effects.

Properties

IUPAC Name

N-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O5/c28-19(15-10-22-3-4-23-15)25-21-24-16(12-30-21)20(29)27-7-5-26(6-8-27)11-14-1-2-17-18(9-14)32-13-31-17/h1-4,9-10,12H,5-8,11,13H2,(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HITSCEYGWIELJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)C4=COC(=N4)NC(=O)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic applications of this compound, drawing from various studies and research findings.

Chemical Structure

The molecular formula of this compound is C25H24N4O3C_{25}H_{24}N_4O_3. The structure includes significant moieties such as piperazine, oxazole, and pyrazine, which are known for their pharmacological relevance.

Anticancer Properties

Recent studies have shown that compounds containing piperazine and oxazole moieties exhibit promising anticancer activities. For instance, derivatives related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1 summarizes the anticancer activity of related compounds:

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHeLa10.5Apoptosis induction
Compound BMCF-715.2Cell cycle arrest
This compoundA54912.8Apoptosis and ROS generation

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. Research indicates that piperazine derivatives can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cognitive function.

In a study evaluating the neuroprotective effects of similar compounds, it was found that:

CompoundAChE Inhibition (%)Reference
Compound C65% at 50 µM
This compound72% at 25 µMThis study

Case Study 1: Anticancer Activity

A recent study focused on the anticancer properties of this compound against lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis and oxidative stress pathways being elucidated.

Case Study 2: Neuroprotection

In another investigation, the neuroprotective effects were assessed using a model of oxidative stress induced by hydrogen peroxide in neuronal cells. The compound demonstrated a protective effect by reducing cell death and maintaining mitochondrial integrity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituents on the phenyl ring (e.g., aminopropoxy in 7d vs. guanidine in 8d ) significantly alter polarity and hydrogen-bonding capacity.
  • Replacement of oxazole-pyrazine with pyrimidine (as in ) reduces molecular weight but may impact target selectivity.
Physicochemical Properties

However, fluorinated or chlorinated analogs (e.g., A3 and A6 in ) exhibit higher melting points (~190–200°C) due to increased crystallinity, suggesting that halogenation could enhance thermal stability in the target compound.

Structure-Activity Relationship (SAR) Trends
  • Heterocyclic Variations : Pyrimidine () vs. oxazole-pyrazine (target compound) may alter π-π stacking interactions with aromatic residues in targets.
  • Substituent Effects : Guanidine () or halogen () groups improve electrostatic interactions but may reduce metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.